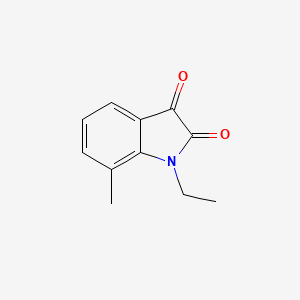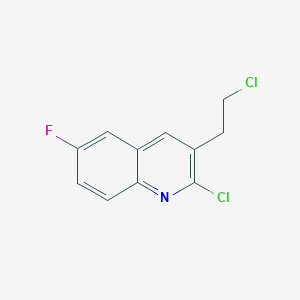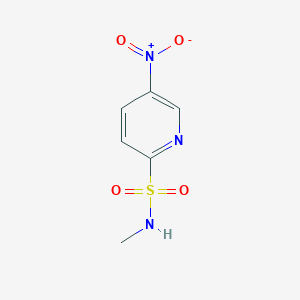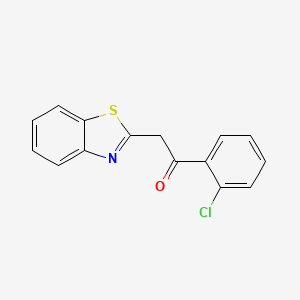![molecular formula C11H17N3O B12120118 Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]- CAS No. 1152505-34-4](/img/structure/B12120118.png)
Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]- is a chemical compound with the molecular formula C9H14ClN3. It is known for its unique structure, which includes a pyridine ring and an ethoxy group. This compound is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]- typically involves the reaction of butanimidamide with 2-(2-pyridinyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-throughput screening and automation can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may yield an alcohol.
Applications De Recherche Scientifique
Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]- is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Pyridinyl)butanimidamide hydrochloride
- 2-(2-Pyridinyl)-N-[2-(2-pyridinyl)ethyl]ethanamine hydrochloride
- 2-(4-Aminophenyl)-3-pyridinol dihydrochloride
Uniqueness
Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]- is unique due to its specific structure, which includes both a pyridine ring and an ethoxy group. This combination of functional groups gives it distinct chemical properties and makes it valuable for various research applications.
Propriétés
Numéro CAS |
1152505-34-4 |
|---|---|
Formule moléculaire |
C11H17N3O |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
4-(2-pyridin-2-ylethoxy)butanimidamide |
InChI |
InChI=1S/C11H17N3O/c12-11(13)5-3-8-15-9-6-10-4-1-2-7-14-10/h1-2,4,7H,3,5-6,8-9H2,(H3,12,13) |
Clé InChI |
GRYSAZSPJPGYAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CCOCCCC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide](/img/structure/B12120042.png)
![6-(4-Methoxyphenyl)-4-methyl-2-propyl-4a,7,8,9a-tetrahydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B12120049.png)


![(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B12120081.png)



![4-[2-(4-Methylphenoxy)acetamido]butanoic acid](/img/structure/B12120124.png)
![3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B12120129.png)


![2-Methylsulfanyl-4,5-dioxo-4a,6-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12120143.png)
